2-Morpholinothiazole
Overview
Description
2-Morpholinothiazole is a chemical compound .
Synthesis Analysis
The synthesis of 2-Morpholinothiazole involves reactions with a variety of α-halocarbonyl compounds under Hantzsch reaction conditions . A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized .Molecular Structure Analysis
The molecular weight of 2-Morpholinothiazole is 170.24 . The InChI code is 1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 .Scientific Research Applications
Anticancer Activity
2-Morpholinothiazole derivatives have been explored for their potential in cancer treatment. For instance, chalcone derivatives of 2-morpholinothiazole have shown promising results in inhibiting cancer cell proliferation . These compounds can be designed to target specific cancer cells, offering a pathway to more personalized and effective cancer therapies.
Antimicrobial Agents
Thiazole derivatives, including those with a 2-morpholinothiazole moiety, have been evaluated for their antimicrobial properties. They are found to be effective against a range of microbial strains, making them valuable in the development of new antibiotics and antiseptics .
Antioxidant Properties
The antioxidant capacity of thiazole compounds is another area of interest. 2-Morpholinothiazole derivatives can be synthesized to enhance their ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-Alzheimer’s Agents
Research has indicated that certain thiazole derivatives may have applications in treating neurodegenerative diseases like Alzheimer’s. The modification of 2-morpholinothiazole compounds to interact with neurological pathways offers a potential avenue for therapeutic development .
Antidiabetic Applications
The structural modification of 2-morpholinothiazole has led to the creation of compounds with antidiabetic properties. These derivatives can play a role in regulating blood sugar levels and improving insulin sensitivity .
Antihypertensive Effects
2-Morpholinothiazole derivatives have been studied for their potential to act as antihypertensive agents. By affecting vascular smooth muscle function, these compounds could help in managing high blood pressure .
Hepatoprotective Activities
The liver-protective effects of thiazole derivatives are also being explored. Compounds based on 2-morpholinothiazole could aid in treating liver disorders by mitigating damage caused by toxins and other harmful agents .
Agricultural Chemicals
In the agricultural sector, 2-morpholinothiazole derivatives can be utilized to develop novel pesticides and fungicides. Their unique chemical properties allow them to combat plant diseases and pests effectively .
Safety and Hazards
Future Directions
A new series of skeletons 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized . The quantum mechanical computations compiled with experimental IR, 1H- and 13C-NMR spectral analysis supported the favorable product, which has a thiazole ring bearing the morpholinoimino moiety at position C−2 . All synthesized products were screened using the sulforhodamine B (SRB) assay for their cytotoxic properties against various cancer cell lines .
Mechanism of Action
Target of Action
2-Morpholinothiazole is a derivative of thiazole, a heterocyclic compound that has been found to have significant anticancer properties . The primary targets of 2-Morpholinothiazole are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.
Biochemical Pathways
2-Morpholinothiazole affects various biochemical pathways involved in cancer progression. Thiazole derivatives, like 2-Morpholinothiazole, have been found to exhibit a broad pharmacological spectrum . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The downstream effects of these affected pathways likely contribute to the overall anticancer activity of 2-Morpholinothiazole.
Result of Action
The result of 2-Morpholinothiazole’s action is the inhibition of cancer cell proliferation. In vitro studies have shown that 2-Morpholinothiazole and its analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This leads to a decrease in the survival and proliferation of these cancer cells, thereby exerting its anticancer effects.
properties
IUPAC Name |
4-(1,3-thiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGLIXDBAERBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573122 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinothiazole | |
CAS RN |
21429-06-1 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solvatochromic properties of 5-dicyanovinyl and 5-tricyanovinyl-substituted 2-morpholinothiazoles?
A: Research indicates that introducing 5-dicyanovinyl and 5-tricyanovinyl groups to 2-morpholinothiazole derivatives leads to significant solvatochromic behavior. [] These compounds exhibit varying absorption and emission spectra depending on the solvent polarity. This property makes them potentially valuable in applications like fluorescent probes and sensors.
Q2: Can 2-morpholinothiazole be used as a scaffold for developing selective PI3Kβ inhibitors?
A: Yes, studies demonstrate that incorporating a 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid or amide moiety can lead to potent and selective inhibition of PI3Kβ. [] This suggests that 2-morpholinothiazole can serve as a promising scaffold for developing novel PI3Kβ inhibitors with potential therapeutic applications.
Q3: How does modifying the structure of 2-morpholinothiazole derivatives with chalcone moieties influence their anticancer activity?
A: While the provided abstract lacks specific details, it highlights that incorporating chalcone derivatives into the oxazol-4-yl)-2-morpholinothiazole framework has been explored for anticancer activity. [] Further research is necessary to elucidate the structure-activity relationship and understand how specific structural modifications impact potency and selectivity against cancer cells.
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